molecular formula C16H19N3O B5326325 (2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide

(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide

货号 B5326325
分子量: 269.34 g/mol
InChI 键: FBNYMZNPHLFJHN-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide, also known as MPPE, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPE is a small molecule that belongs to the class of acrylamides and has a molecular weight of 306.39 g/mol.

作用机制

The exact mechanism of action of (2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the expression of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.

实验室实验的优点和局限性

One of the advantages of (2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide is its low molecular weight, which allows for easy synthesis and purification. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in some experiments. This compound also has limited bioavailability, which can limit its effectiveness in vivo.

未来方向

There are several future directions for research on (2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide. One area of interest is the development of more effective methods for delivering this compound to target tissues. Another area of interest is the identification of the specific molecular targets of this compound and the development of more potent and selective inhibitors of these targets. In addition, the potential use of this compound in combination with other anti-inflammatory or anti-tumor agents should be explored. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models.

合成方法

The synthesis of (2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide has been reported in the literature by several researchers. One of the most common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then deprotected with trifluoroacetic acid to obtain this compound.

科学研究应用

(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been shown to reduce tumor growth in vivo. This compound's anti-inflammatory properties have been demonstrated in animal models of acute lung injury, colitis, and arthritis. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

属性

IUPAC Name

(E)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12(10-15-11-13(2)18-19-15)17-16(20)9-8-14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,17,20)(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNYMZNPHLFJHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)CC(C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。